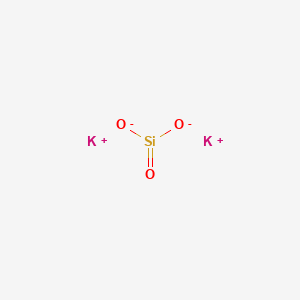

Dipotassium silicate

Descripción general

Descripción

Synthesis Analysis

The primary method of producing potassium silicate is through the fusion process, where potassium carbonate (also known as potash) is heated with pure silica sand at high temperatures . The reaction yields potassium silicate and carbon dioxide . In the laboratory, potassium silicate can be synthesized by treating silica with potassium hydroxide .

Molecular Structure Analysis

The molecular formula of dipotassium silicate is K2O3Si . The average mass is 154.280 Da and the monoisotopic mass is 153.889084 Da .

Chemical Reactions Analysis

Potassium silicate is formed by the reaction of silicon oxide and potassium carbonate at high temperature . It is similar in properties and uses to the more common sodium silicate . When exposed to acids, it reacts and forms silica and the corresponding potassium salts .

Aplicaciones Científicas De Investigación

High-Pressure Synthesis and Framework Structures

- Dipotassium diberyllium trisilicon nonaoxide (K2Be2Si3O9) was synthesized under high temperature and pressure, revealing a three-dimensional framework structure notable for its six-ring channels and composition of cyclic trimers of silicate tetrahedra and Be-O tetrahedra (Bu, Gier, & Stucky, 1996).

Material Chemistry and Structural Analysis

- The structure of dipotassium zinc disilicate (K2ZnSi2O6) features unique three-membered rings formed by silicate and zinc tetrahedra, demonstrating interesting crystallographic properties (Hogrefe & Czank, 1995).

Initiator in Polymerization Processes

- Dipotassium dimethylsilanediolate monohydrate has been synthesized and characterized for the first time, with its potential as an initiator or monomer in the interfacial polymerization of silicones being explored (Clarke, Matisons, Owen, & Graiver, 2002).

Ion-Exchange Properties

- A study on dipotassium trizinc hexacyanoferrate (II) outlined its good ion-exchange properties and potential applications in the separation of specific ions, such as Rb+ and Cs+ (Dave & Indusekhar, 2007).

Nanotechnology and Biomedical Applications

- The use of silica, including dipotassium silicate, in nanotechnology and medicine has seen significant interest, particularly in areas like bioremediation, controlled release systems, and treatment of diseases (Barik, Sahu, & Swain, 2008).

Agricultural Enhancements

- The research on silica in agriculture, with potential implications for dipotassium silicate, suggests its beneficial role for plants, especially under stress conditions, and its use in improving the yield and quality of crops (Luyckx, Hausman, Lutts, & Guerriero, 2017).

Safety and Hazards

Due to its alkaline nature, potassium silicate can cause burns and eye damage if improperly handled . When using this compound, it is necessary to use personal protective equipment, including gloves and safety glasses . In case of accidental contact with the skin or eyes, it is advised to rinse thoroughly with water . If ingested, it’s recommended to seek immediate medical attention .

Direcciones Futuras

Looking ahead, there is promising potential for further uses of potassium silicate. Research is underway in fields such as energy storage, where the compound’s stability and high potassium content could play a crucial role in the development of more efficient batteries . Future applications of potassium silicate are promising, with potential utilization in advanced technologies and healthcare signaling a bright future for this compound .

Propiedades

IUPAC Name |

dipotassium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.O3Si/c;;1-4(2)3/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHHDJVEYQHLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893092 | |

| Record name | Dipotassium metasilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.280 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silicic acid (H2SiO3), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

10006-28-7 | |

| Record name | Silicic acid (H2SiO3), potassium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010006287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium metasilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B155508.png)